molecular formula C14H10ClN3OS B2633414 6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-10-4

6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2633414
CAS No.: 422527-10-4
M. Wt: 303.76
InChI Key: YFHVHPXCLTXQRG-UHFFFAOYSA-N
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Description

6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core, which is known for its biological activity, and a pyridine moiety, which enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with 3-chloropyridine-4-carboxaldehyde under acidic conditions to form the intermediate quinazolinone. This intermediate is then subjected to thiolation using a suitable sulfur donor, such as Lawesson’s reagent, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinazolinone core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one: shares similarities with other quinazolinone derivatives, such as:

Uniqueness

The presence of both the chlorine and sulfur atoms in this compound makes it unique compared to other quinazolinone derivatives. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

6-chloro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-10-3-4-12-11(6-10)13(19)18(14(20)17-12)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHVHPXCLTXQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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